4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde

Catalog No.
S12236442
CAS No.
M.F
C12H17N3O2
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-car...

Product Name

4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde

IUPAC Name

4-[5-(1-hydroxyethyl)pyridin-2-yl]piperazine-1-carbaldehyde

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C12H17N3O2/c1-10(17)11-2-3-12(13-8-11)15-6-4-14(9-16)5-7-15/h2-3,8-10,17H,4-7H2,1H3

InChI Key

QDJCYUIQCKZGKS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCN(CC2)C=O)O

4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound notable for its unique molecular structure, which incorporates a piperazine ring, a pyridine moiety, and an aldehyde functional group. Its molecular formula is C13H19N3O2, with a molecular weight of approximately 249.31 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics that may influence biological activity and interactions with various biological targets .

The chemical reactivity of 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde can be attributed to its functional groups. The aldehyde group can participate in various reactions such as:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles, potentially forming imines or other nitrogen-containing compounds.
  • Oxidation: Under specific conditions, the aldehyde may be oxidized to a carboxylic acid.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating diverse chemical entities .

Preliminary studies suggest that 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde may exhibit various biological activities. Its structural components are reminiscent of known pharmacophores, which could imply potential effects such as:

  • Antidepressant Effects: Similar compounds have been studied for their influence on neurotransmitter systems, indicating a possible role in mood regulation.
  • Antimicrobial Properties: The pyridine and piperazine moieties are often associated with antimicrobial activity, warranting further investigation into this compound's efficacy against pathogens.

Research into its biological activity is ongoing and may reveal additional therapeutic potentials .

Several synthetic routes can be employed to produce 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde. Common methods include:

  • Pyridine Derivative Reaction: Starting from appropriate pyridine derivatives, the synthesis may involve alkylation with hydroxyethyl groups followed by piperazine formation.
  • Aldehyde Formation: The introduction of the aldehyde functionality can be achieved through oxidation of corresponding alcohols or via formylation reactions on the piperazine derivative.
  • Multi-step Synthesis: A combination of reactions involving condensation and substitution processes can yield the target compound efficiently.

These methods underline the compound's synthetic accessibility and versatility in organic synthesis .

4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it is a candidate for drug design targeting neurological disorders or infections.
  • Chemical Biology: It may serve as a tool compound for studying biological pathways involving piperazine or pyridine derivatives.
  • Material Science: Its unique properties could be explored for incorporation into advanced materials or coatings.

The compound's unique structure makes it a candidate for further exploration in drug design and development .

Interaction studies involving 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde could focus on:

  • Receptor Binding Affinity: Investigating how this compound interacts with various receptors (e.g., serotonin or dopamine receptors) to understand its pharmacodynamics.
  • Metabolic Pathways: Studying how the compound is metabolized in biological systems could provide insights into its pharmacokinetics and safety profile.

Such studies are crucial for understanding both the therapeutic potential and possible side effects associated with this compound .

Several compounds share structural similarities with 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde. Here are some notable examples:

Compound NameStructureKey Features
4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazineC12H17N3O2Contains a hydroxymethyl group; potential antimicrobial properties.
4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazineC12H17N3O2Similar structure but lacks the aldehyde; studied for antidepressant effects.
4-(6-Aminopyridin-3-yl)piperazineC11H15N3Lacks the aldehyde but retains piperazine; known for antitumor activity.

These compounds highlight the diversity within this chemical class and underscore the unique features of 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde, particularly its specific hydroxyethyl substitution and aldehyde functionality .

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.132076794 g/mol

Monoisotopic Mass

235.132076794 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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